molecular formula C19H24N4O5 B2411215 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1396783-09-7

5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2411215
CAS No.: 1396783-09-7
M. Wt: 388.424
InChI Key: XFDCXSILTCXNHW-UHFFFAOYSA-N
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Description

5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a sophisticated chemical building block designed for medicinal chemistry and drug discovery programs. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its significant role in pharmaceutical development, particularly in the research and development of anticancer agents . The 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide functional groups, enhancing metabolic stability and improving the pharmacokinetic properties of lead compounds . Its integration into molecular structures is a established strategy for developing therapeutics that target key biological pathways involved in cancer proliferation . The specific molecular architecture of this compound, which combines the 1,2,4-oxadiazole core with an azetidine ring and a pyridine moiety, suggests potential for multi-targeted biological activity. The azetidine ring is a valuable saturated heterocycle known to contribute to favorable physicochemical properties and is frequently explored in the design of bioactive molecules, including 5-HT receptor agonists for central nervous system (CNS) disorders . The presence of the pyridin-3-yl group offers a hydrogen bond acceptor site, which can be critical for interactions with enzyme active sites, such as thymidylate synthase or topoisomerase II, which are common targets in anticancer drug discovery . The oxalate salt form improves the compound's handling properties, crystallinity, and solubility for in vitro biological testing. This chemical is provided exclusively for research applications in early-stage discovery. It is intended for use in high-throughput screening, as a synthetic intermediate for the generation of compound libraries, or as a structural analog for structure-activity relationship (SAR) studies. Researchers will find it particularly valuable for probing new mechanisms in oncology, such as the inhibition of specific enzymes like thymidylate synthase, HDAC, topoisomerase II, and telomerase, where 1,3,4-oxadiazole derivatives have demonstrated considerable promise . It is supplied as a high-purity material suitable for in vitro assay development and hit-to-lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[1-(cyclohexylmethyl)azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O.C2H2O4/c1-2-5-13(6-3-1)10-21-11-15(12-21)17-19-16(20-22-17)14-7-4-8-18-9-14;3-1(4)2(5)6/h4,7-9,13,15H,1-3,5-6,10-12H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDCXSILTCXNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the azetidine ring using cyclohexylmethyl halides in the presence of a strong base.

    Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Formation of the Oxadiazole Ring: This involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Oxalate Formation: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial activities. A study on similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that the oxadiazole core could enhance the antibacterial properties of the compound .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well-documented. Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may also exhibit these properties, warranting further investigation into its efficacy against different cancer types .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Oxadiazole derivatives have been reported to possess anti-inflammatory activities, making them suitable candidates for the development of new anti-inflammatory drugs. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or inflammatory bowel disease .

Synthesis and Derivative Studies

The synthesis of 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate involves multi-step reactions starting from readily available precursors. Various synthetic strategies have been explored to optimize yield and purity while ensuring the retention of biological activity .

Case Studies

  • Antimicrobial Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and screened for antibacterial properties. Compounds with similar structural motifs showed comparable efficacy to established antibiotics .
  • Anticancer Evaluation : In vitro studies demonstrated that certain oxadiazole derivatives could inhibit the growth of cancer cell lines significantly more than controls .
  • Anti-inflammatory Testing : Compounds were evaluated using MTT assays to assess their impact on inflammation markers, showing promising results that support further clinical exploration .

Mechanism of Action

The mechanism of action of 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
  • 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-thiadiazole

Uniqueness

The uniqueness of 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

The compound 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a novel chemical structure that incorporates the 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article aims to explore the biological activity of this compound based on recent research findings, highlighting its potential therapeutic applications.

Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 302.33 g/mol
  • Key Functional Groups :
    • Azetidine ring
    • Pyridine ring
    • Oxadiazole ring

The presence of these functional groups contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole , including the target compound, exhibit significant antimicrobial properties. These compounds have been shown to possess:

  • Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria. Studies have reported that oxadiazole derivatives can outperform traditional antibiotics in some cases .
  • Antifungal and Antiviral Properties : The oxadiazole scaffold has also shown promise in combating fungal infections and viral pathogens .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzyme Activity : Compounds have been found to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism, leading to cell lysis and death.
  • Binding Affinity Studies : Molecular docking studies suggest that the oxadiazole derivatives bind effectively to active sites of target proteins, enhancing their therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Dhumal et al., 20161,3,4-Oxadiazole derivativesAntitubercularStrong inhibition of Mycobacterium bovis BCG
Desai et al., 2018Pyridine-based oxadiazolesAntimicrobialEffective against S. aureus and E. coli, comparable to gentamicin
Paruch et al., 20202,5-disubstituted oxadiazolesAntibacterialPromising candidates for further modification

Pharmacological Applications

The potential applications of This compound span several therapeutic areas:

  • Antimicrobial Agents : Given its broad-spectrum activity against various pathogens, this compound could serve as a lead in developing new antibiotics.
  • Anti-inflammatory and Analgesic Effects : Research suggests that oxadiazole derivatives may also possess anti-inflammatory properties, making them candidates for pain management therapies .

Q & A

Basic: What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole core in this compound?

Answer:
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., acyl chlorides). For the target compound, key steps include:

  • Amidoxime formation : React pyridin-3-yl nitrile with hydroxylamine to generate the amidoxime intermediate.
  • Cyclization : Treat the amidoxime with cyclohexylmethyl azetidine-3-carboxylic acid activated as a mixed anhydride or using coupling agents like EDCI/HOBt.
  • Oxalate salt formation : Purify the free base via recrystallization and react with oxalic acid in a polar solvent (e.g., ethanol).
    Characterization should involve NMR (¹H/¹³C), HRMS , and X-ray crystallography to confirm regiochemistry and purity .

Advanced: How can computational methods predict binding affinity and ADME properties of this compound?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or proteases). Focus on the oxadiazole’s planar structure and pyridine’s hydrogen-bonding capability for binding pocket compatibility .
  • ADME prediction : Tools like SwissADME assess hydrophilicity (logP), metabolic stability (CYP450 interactions), and bioavailability. The 1,2,4-oxadiazole’s oxygen balance improves solubility, while the cyclohexylmethyl group may enhance membrane permeability .
  • MD simulations : Validate docking results by simulating dynamic interactions over 100+ ns to assess binding mode stability .

Basic: What analytical techniques confirm structural integrity and purity post-synthesis?

Answer:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl isomers) and absence of unreacted intermediates.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to ensure >95% purity.
  • Thermal analysis : TGA/DSC to evaluate decomposition profiles and confirm thermal stability (critical for handling and storage) .
  • Elemental analysis : Validate empirical formula matching C, H, N, O content .

Advanced: How to resolve contradictions in thermal stability data across oxadiazole derivatives?

Answer:

  • Substituent positioning : Use DFT calculations (e.g., Gaussian) to compare electron delocalization in ortho/meta/para-substituted analogs. For example, electron-withdrawing groups on pyridine may stabilize the oxadiazole ring .
  • Experimental validation : Perform isothermal stability studies at 100–150°C in inert vs. oxidative atmospheres. Monitor degradation via FTIR or LC-MS to identify decomposition pathways .
  • Crystallography : Correlate crystal packing (e.g., π-stacking of pyridine rings) with thermal resilience .

Basic: How to assess solubility and stability under physiological conditions?

Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). The oxalate counterion enhances aqueous solubility, but lipophilic cyclohexylmethyl may require co-solvents (e.g., DMSO <1%) .
  • Stability : Incubate in plasma at 37°C for 24h; analyze via LC-MS for hydrolytic degradation (e.g., oxadiazole ring cleavage). Compare half-life (t½) with analogs to identify metabolic soft spots .

Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

Answer:

  • Substituent variation : Synthesize analogs with halogenated pyridines (e.g., 5-Cl, 5-F) to modulate electron density and steric effects. Test against cancer cell lines (e.g., MCF-7, HeLa) to correlate IC50 with substituent properties .
  • Bioisosteric replacement : Replace the cyclohexylmethyl group with adamantane or bicyclo[2.2.1]heptane to enhance rigidity and target affinity .
  • Fragment-based design : Use SPR or ITC to quantify binding kinetics of isolated oxadiazole-pyridine fragments to prioritize core modifications .

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